2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
Overview
Description
The compound “2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline” is likely an organic compound containing an oxazoline ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom . The 2-methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (OCH3) substituent.
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the oxazoline ring and the 2-methoxyphenyl group. The exact structure would depend on the specific synthesis process and the conditions under which the compound was formed .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. The oxazoline ring might be involved in ring-opening reactions, and the methoxy group could potentially undergo reactions typical of ethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Polymer Synthesis and Modification
Research by Guichard et al. (1998) explored the synthesis and characterization of poly(2-vinyl-4,4-dimethyl-5-oxazolone) and its copolymers. They studied the reaction of these polymers with 4-methoxy-4'-(β-aminoethoxy)biphenyl via a ring-opening process, leading to the formation of copolymers with functionalized side groups (Guichard et al., 1998).
Catalysis in Polymerization
Chen et al. (2007) investigated zinc anilido-oxazolinate complexes as initiators for ring-opening polymerization. They synthesized several new anilido-oxazolines and explored their reactions with zinc ethyl complexes, leading to the formation of zinc benzyloxide complexes (Chen et al., 2007).
Synthesis of Heterocyclic Compounds
The study by Osarodion Peter Osarumwense (2022) focused on synthesizing heterocyclic compounds using 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one. These compounds demonstrated significant antibacterial activity against various strains of microorganisms (Osarumwense, 2022).
Electrochemical Studies
Ryan and Kariv-Miller (1988) explored the electroreduction of 2-oxazolines, including 2-phenyl-4,4-dimethyl-2-oxazoline. They observed a reduction peak in cyclic voltammetry and achieved a high yield of N-benzyl-2-amino-2-methylpropanol through preparative reduction (Ryan & Kariv-Miller, 1988).
Applications in Fluorescence Probes
Ihmels et al. (2005) developed pH-sensitive fluorescence probes consisting of an anthracene fluorophore and a pi-conjugated oxazoline. These compounds showed significant red-shifts in absorption and emission upon protonation, useful in detecting biologically relevant acid concentrations (Ihmels et al., 2005).
Drug Delivery Research
Hwang et al. (2019) reported on a poly(2-oxazoline)-based block copolymer with aromatic heterocyclic side chains. This copolymer demonstrated potential as a drug delivery platform, capable of encapsulating various poorly soluble drugs and showing promise in solubilizing diverse active pharmaceutical ingredients (Hwang et al., 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-methoxyphenyl isocyanate, have been used as reagents for an amine protection/deprotection sequence . This suggests that the compound might interact with organic amines.
Mode of Action
Based on the chemoselective nature of 2-methoxyphenyl isocyanate, it can be inferred that the compound might interact with its targets through a chemically stable urea linkage . This linkage is employed for the protection/deprotection of amino groups and is stable under acidic, alkaline, and aqueous conditions .
Biochemical Pathways
Compounds with similar structures have been associated with glutathione metabolism . This suggests that the compound might influence pathways related to oxidative stress and apoptosis.
Pharmacokinetics
Compounds with similar structures have shown promising drug-like properties, including improved kinetic solubilities and metabolic stability .
Result of Action
Based on the chemoselective nature of 2-methoxyphenyl isocyanate, it can be inferred that the compound might enable the regeneration of free amines after a convenient deprotection step .
Action Environment
The stability of the urea linkage under acidic, alkaline, and aqueous conditions suggests that the compound’s action might be robust against varying environmental conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDUNGBWVZKWGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206225 | |
Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57598-33-1 | |
Record name | 4,4-Dimethyl-2-(2-methoxyphenyl)oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057598331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57598-33-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4-DIMETHYL-2-(2-METHOXYPHENYL)OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3076TTS1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the oxazole ring in 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole?
A1: The research states that the oxazole ring in 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole adopts an envelope conformation []. This means that four of the five atoms in the ring are coplanar, while the fifth atom (the methylene carbon in this case) is out of that plane.
Q2: Is 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole a planar molecule?
A2: Although the oxazole ring itself is not perfectly planar, the molecule as a whole is described as approximately planar. The dihedral angle between the mean plane of the oxazole ring (excluding the out-of-plane methylene carbon) and the aromatic ring is reported as 8.6° []. This small dihedral angle suggests a relatively planar overall structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.